Acidic Strength (pKa): Weaker Acidity than Benzofuran Analog
1-Benzothiophene-3-carboxylic acid is a weaker acid than its direct structural analog, benzofuran-3-carboxylic acid. This is quantified by its higher pKa value, which influences its ionization state at physiological pH and its reactivity in solution-phase chemistry [1][2].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.50 (Calculated) |
| Comparator Or Baseline | Benzofuran-3-carboxylic acid (CAS: 26537-68-8) |
| Quantified Difference | pKa = 3.19 (Predicted) |
| Conditions | Calculated value from JChem for target; Predicted value for comparator. |
Why This Matters
The difference in pKa indicates that 1-benzothiophene-3-carboxylic acid is a weaker acid, which affects its protonation state in biological environments and its suitability for specific synthetic reactions requiring a less acidic carboxyl group.
- [1] ChemBase. 1-Benzothiophene-3-carboxylic acid. Calculated Properties (JChem). View Source
- [2] ChemicalBook. 1-Benzofuran-3-carboxylic acid. CAS: 26537-68-8. Chemical Properties. View Source
